Ethyl 2-[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-YL)formamido]acetate
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Overview
Description
Ethyl 2-[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-YL)formamido]acetate is a complex organic compound with a unique structure that includes a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-YL)formamido]acetate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with aniline derivatives, followed by cyclization and formylation reactions. The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent reaction parameters, thereby ensuring the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-YL)formamido]acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
Ethyl 2-[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-YL)formamido]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-YL)formamido]acetate involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, thereby exerting its biological effects.
Comparison with Similar Compounds
Ethyl 2-[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-YL)formamido]acetate can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug.
Quinoline: A basic structure used in the synthesis of various pharmaceuticals.
Quinacrine: An antiprotozoal agent.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N2O5 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
ethyl 2-[(2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carbonyl)amino]acetate |
InChI |
InChI=1S/C20H20N2O5/c1-2-27-18(24)12-21-19(25)15-11-14-16(9-6-10-17(14)23)22(20(15)26)13-7-4-3-5-8-13/h3-5,7-8,11H,2,6,9-10,12H2,1H3,(H,21,25) |
InChI Key |
OTSDIQBLZTUKSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC2=C(CCCC2=O)N(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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